Cas no 72521-70-1 (2-Propenamide,3-(10-acetyl-5,10,11,11a-tetrahydro-9,11-dihydroxy-8-methyl-5-oxo-1H-pyrrolo[2,1-c][1,4]benzodiazepin-2-yl)-,[11R-[2(E),11a,11ab]]- (9CI))

2-Propenamide,3-(10-acetyl-5,10,11,11a-tetrahydro-9,11-dihydroxy-8-methyl-5-oxo-1H-pyrrolo[2,1-c][1,4]benzodiazepin-2-yl)-,[11R-[2(E),11a,11ab]]- (9CI) structure
72521-70-1 structure
Product name:2-Propenamide,3-(10-acetyl-5,10,11,11a-tetrahydro-9,11-dihydroxy-8-methyl-5-oxo-1H-pyrrolo[2,1-c][1,4]benzodiazepin-2-yl)-,[11R-[2(E),11a,11ab]]- (9CI)
CAS No:72521-70-1
MF:C18H19N3O5
MW:357.36056
CID:576134
PubChem ID:6440294

2-Propenamide,3-(10-acetyl-5,10,11,11a-tetrahydro-9,11-dihydroxy-8-methyl-5-oxo-1H-pyrrolo[2,1-c][1,4]benzodiazepin-2-yl)-,[11R-[2(E),11a,11ab]]- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 2-Propenamide,3-(10-acetyl-5,10,11,11a-tetrahydro-9,11-dihydroxy-8-methyl-5-oxo-1H-pyrrolo[2,1-c][1,4]benzodiazepin-2-yl)-,[11R-[2(E),11a,11ab]]- (9CI)
    • (E)-3-[(6R,6aS)-5-acetyl-4,6-dihydroxy-3-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepin-8-yl]prop-2-enamide
    • 3-(10-Acetyl-5,10,11,11a-tetrahydro-9,11-dihydroxy-8-methyl-5-oxo-1H-pyroolo(2,1-c)(1,4)benzodiazepin-2-yl)-2-propenamide (11R-(2(E),11alpha,11abeta))-
    • 2-Propenamide, 3-(10-acetyl-5,10,11,11a-tetrahydro-9,11-dihydroxy-8-methyl-5-oxo-1H-pyroolo(2,1-c)(1,4)benzodiazepin-2-yl)-, (11R-(2(E),11alpha,11abeta))-
    • 72521-70-1
    • Inchi: InChI=1S/C18H19N3O5/c1-9-3-5-12-15(16(9)24)21(10(2)22)18(26)13-7-11(4-6-14(19)23)8-20(13)17(12)25/h3-6,8,13,18,24,26H,7H2,1-2H3,(H2,19,23)/b6-4+/t13-,18+/m0/s1
    • InChI Key: YESLQEAWNWGSTH-DDTGXZNUSA-N
    • SMILES: CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2C(=O)C)O)C=CC(=O)N)O

Computed Properties

  • Exact Mass: 357.13257
  • Monoisotopic Mass: 357.13247072g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 2
  • Complexity: 688
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 124Ų

Experimental Properties

  • Density: 1.5
  • Boiling Point: 792.9°C at 760 mmHg
  • Flash Point: 433.4°C
  • Refractive Index: 1.707
  • PSA: 124.17

Recommend Articles

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd